Cas no 1252367-24-0 (N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide)

N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-N-methylbenzamide is a specialized organic compound featuring a cyanocyclobutyl moiety and a 1,1-dioxothiazolidinyl group attached to a benzamide scaffold. Its unique structure imparts potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of the sulfonamide-like thiazolidine dioxide group may enhance binding affinity to biological targets, while the cyanocyclobutyl and N-methyl substituents contribute to steric and electronic modulation. This compound is of interest for researchers exploring novel inhibitors or modulators of enzymatic or receptor-based pathways, given its balanced lipophilicity and functional group diversity. Proper handling and storage under inert conditions are recommended due to its reactive nitrile group.
N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide structure
1252367-24-0 structure
Product name:N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide
CAS No:1252367-24-0
MF:C16H19N3O3S
MW:333.40536236763
CID:5910960
PubChem ID:51094666

N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide
    • Z878668742
    • AKOS034649257
    • EN300-18001112
    • 1252367-24-0
    • N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methylbenzamide
    • Inchi: 1S/C16H19N3O3S/c1-18(16(12-17)7-3-8-16)15(20)13-5-2-6-14(11-13)19-9-4-10-23(19,21)22/h2,5-6,11H,3-4,7-10H2,1H3
    • InChI Key: NWUVQYZOXKZJQR-UHFFFAOYSA-N
    • SMILES: S1(CCCN1C1C=CC=C(C=1)C(N(C)C1(C#N)CCC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 333.11471265g/mol
  • Monoisotopic Mass: 333.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 627
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 89.9Ų

N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18001112-0.05g
1252367-24-0 90%
0.05g
$212.0 2023-09-19

Additional information on N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide

Comprehensive Overview of N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide (CAS No. 1252367-24-0)

The compound N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide (CAS No. 1252367-24-0) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a cyanocyclobutyl moiety, a benzamide core, and a 1,1-dioxo-1lambda6,2-thiazolidin-2-yl group, making it a subject of interest in pharmaceutical and biochemical research. Researchers are particularly drawn to its potential applications in targeted drug delivery and enzyme inhibition, aligning with the growing demand for precision medicine.

In recent years, the scientific community has shown increasing interest in compounds like N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide due to their modularity and adaptability in drug design. The cyanocyclobutyl group, for instance, is known for its metabolic stability, while the 1,1-dioxo-1lambda6,2-thiazolidin-2-yl component offers unique electronic properties that enhance binding affinity. This dual functionality positions the compound as a promising candidate for addressing complex biological targets, such as inflammatory pathways or neurodegenerative disorders.

One of the most frequently searched questions in the context of this compound is: "What are the potential therapeutic applications of N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide?" Preliminary studies suggest its relevance in modulating protein-protein interactions, a hot topic in modern drug discovery. Additionally, its benzamide backbone is structurally analogous to several FDA-approved drugs, further fueling speculation about its clinical potential.

From a synthetic chemistry perspective, the preparation of CAS No. 1252367-24-0 involves multi-step organic transformations, including cyclization and amidation reactions. The cyanocyclobutyl segment is typically introduced via nucleophilic substitution, while the 1,1-dioxo-1lambda6,2-thiazolidin-2-yl group is incorporated through sulfonamide coupling. These methodologies are widely discussed in academic forums, reflecting the compound's role in advancing synthetic strategies for complex heterocycles.

Another trending topic related to this compound is its physicochemical properties, such as solubility and logP values, which are critical for bioavailability assessments. Computational models predict that N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide exhibits moderate lipophilicity, making it suitable for oral administration—a key consideration in drug development pipelines. Researchers are also investigating its stability under various pH conditions, a common query in pharmaceutical forums.

In summary, N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide represents a compelling case study in the intersection of synthetic chemistry and therapeutic innovation. Its structural complexity and functional diversity align with contemporary research trends, such as fragment-based drug design and allosteric modulation. As the scientific community continues to explore its capabilities, this compound is poised to contribute significantly to the next generation of bioactive molecules.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD